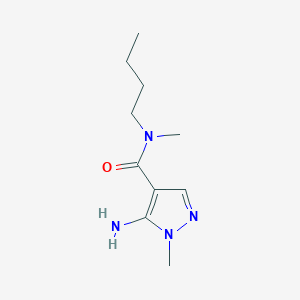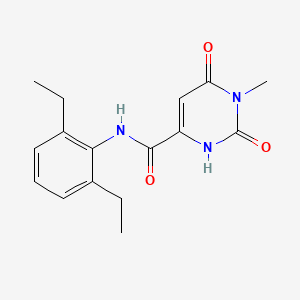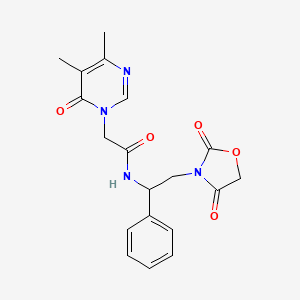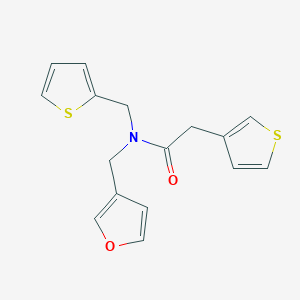![molecular formula C34H46BrN B3017333 1-Benzyl-1,3-bis[4-(tert-butyl)benzyl]piperidinium bromide CAS No. 1025707-76-9](/img/structure/B3017333.png)
1-Benzyl-1,3-bis[4-(tert-butyl)benzyl]piperidinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-Benzyl-1,3-bis[4-(tert-butyl)benzyl]piperidinium bromide is a derivative of piperidine, which is a common structural motif in many pharmaceutical compounds. Piperidine derivatives have been extensively studied due to their biological and pharmacological properties. The papers provided discuss various piperidine derivatives with different substitutions and their respective biological activities, synthesis methods, and physical properties.
Synthesis Analysis
The synthesis of piperidine derivatives can involve multiple steps, including the formation of the piperidine ring and subsequent functionalization. For example, an efficient and practical asymmetric synthesis of a piperidine derivative used as an intermediate for nociceptin antagonists has been developed, which includes diastereoselective reduction and isomerization steps . Although the specific synthesis of 1-Benzyl-1,3-bis[4-(tert-butyl)benzyl]piperidinium bromide is not detailed in the provided papers, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. Structural investigations using techniques such as X-ray diffraction, FT-IR, and FT-Raman spectroscopies have been conducted on related compounds . These studies provide insights into the crystal structure and vibrational spectra, which are influenced by intermolecular interactions such as hydrogen bonding. The molecular structure is also analyzed using computational methods like Density Functional Theory (DFT) to predict geometrical parameters and vibrational assignments .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions depending on their substituents. The papers discuss the enzyme and cellular characterization of certain piperidine derivatives, indicating their potential to selectively inhibit enzymes like CARM1, which is a target for hormone-dependent tumors . Additionally, some derivatives have shown the ability to induce DNA fragmentation and activate caspase-3, leading to apoptosis in cancer cells .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The salt bis 4-benzyl piperidinium bis dihydrogenmonophosphate trihydrogenmonophosphate has been characterized by its unit cell dimensions, density, and hydrogen bonding interactions . These properties are important for understanding the material's behavior in biological systems and its potential use in pharmaceutical applications.
Aplicaciones Científicas De Investigación
Synthesis and Polymerization in Material Science :
- Trollsås et al. (2000) discuss the synthesis of cyclic esters containing protected functional groups, including derivatives created via Baeyer−Villiger oxidation. This process involves using benzyl bromide for monoprotection, which can be catalytically hydrogenolyzed, demonstrating a pathway for creating complex polymers and materials (Trollsås et al., 2000).
Surface Functionalization and Solar Cell Applications :
- Gnichwitz et al. (2010) present an efficient synthesis method for cationic dendrons using benzyl bromides, which can be applied to zinc oxide nanostructures. This method contributes to advancements in dye-sensitized solar cells (DSSCs), with implications for renewable energy technologies (Gnichwitz et al., 2010).
Development of Odorless Synthesis Methods in Organic Chemistry :
- Kopp et al. (2020) describe the use of tert-butyl aryl sulfides in creating various functional materials. The study introduces an odorless alternative to traditional synthesis methods, enhancing environmental compliance and safety in chemical processes (Kopp et al., 2020).
Ionic Liquids in Chemical Engineering :
- Paduszyński and Domańska (2011) investigate piperidinium ionic liquids, focusing on their application in separation processes. This research provides insights into the use of ionic liquids for various industrial and environmental applications (Paduszyński & Domańska, 2011).
Electrochemical Reduction Studies in Chemistry :
- Carelli et al. (2002) explore the electrochemical reduction of pyridinium salts, leading to various isomeric dimers. This research enhances understanding of electrochemical processes and their potential applications in material synthesis and analytical chemistry (Carelli et al., 2002).
Catalytic Activities in Organic Synthesis :
- Yen et al. (2006) discuss the catalytic activities of benzothiazolin-2-ylidene complexes, demonstrating their utility in Heck coupling reactions. This research has implications for the development of more efficient catalysts in organic synthesis (Yen et al., 2006).
Crystal Structure and Electrical Properties in Material Science :
- Elaoud et al. (2005) examine the crystal structure and electrical properties of bis 4-benzyl piperidinium compounds, providing valuable data for the development of new materials with specific electrical characteristics (Elaoud et al., 2005).
Liquid Crystal Research in Materials Chemistry :
- Lava et al. (2009) study piperidinium-based ionic liquid crystals, revealing their potential in creating materials with unique mesomorphic behaviors, relevant to display technologies and advanced materials (Lava et al., 2009).
Mecanismo De Acción
Target of Action
Similar compounds are known to interact with various proteins and enzymes in the body .
Mode of Action
The compound’s mode of action involves a series of chemical reactions. It is known to undergo free radical bromination, nucleophilic substitution, and oxidation . The presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .
Biochemical Pathways
It is known that alkyl side chains are activated towards oxidation at the benzylic position, because free radicals are stabilized at that position through resonance .
Pharmacokinetics
The compound’s solubility and stability are likely to influence its bioavailability .
Result of Action
Similar compounds are known to have various effects, such as accelerating reaction rates and suppressing cell cytotoxicity .
Action Environment
The action, efficacy, and stability of 1-Benzyl-1,3-bis[4-(tert-butyl)benzyl]piperidinium bromide can be influenced by various environmental factors. For instance, the compound was synthesized under an atmosphere of argon using standard Schlenk techniques . Additionally, the compound’s solubility can be affected by the solvent used .
Safety and Hazards
Propiedades
IUPAC Name |
1-benzyl-1,3-bis[(4-tert-butylphenyl)methyl]piperidin-1-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46N.BrH/c1-33(2,3)31-18-14-27(15-19-31)23-30-13-10-22-35(26-30,24-28-11-8-7-9-12-28)25-29-16-20-32(21-17-29)34(4,5)6;/h7-9,11-12,14-21,30H,10,13,22-26H2,1-6H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPAIKPKLYUIDR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2CCC[N+](C2)(CC3=CC=CC=C3)CC4=CC=C(C=C4)C(C)(C)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1,3-bis[4-(tert-butyl)benzyl]piperidinium bromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3017261.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B3017263.png)
![6-[4-(Dimethylsulfamoylamino)phenyl]-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B3017264.png)





